molecular formula C6H13NO6 B7802089 D-Glucosaminic acid CAS No. 6165-14-6

D-Glucosaminic acid

Cat. No.: B7802089
CAS No.: 6165-14-6
M. Wt: 195.17 g/mol
InChI Key: UFYKDFXCZBTLOO-TXICZTDVSA-N
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Description

D-Glucosaminic acid: (2-amino-2-deoxy-D-gluconic acid) is an organic compound derived from glucose. It is a derivative of glucosamine, where the hydroxyl group at the second carbon is replaced by an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosaminic acid can be synthesized through the oxidation of D-glucosamine. One common method involves the use of glucose oxidase as a catalyst. This enzymatic reaction converts D-glucosamine to this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Certain strains of bacteria or fungi, such as Aspergillus terreus, can produce glucosamine oxidase, which catalyzes the oxidation of D-glucosamine to this compound. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: D-Glucosaminic acid undergoes various chemical reactions, including:

    Oxidation: The primary method of synthesis involves the oxidation of D-glucosamine.

    Reduction: It can be reduced back to D-glucosamine under specific conditions.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound is the major product.

    Reduction: D-Glucosamine is the major product.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: D-Glucosaminic acid is used as a chiral synthon in organic synthesis. It serves as a building block for the synthesis of complex molecules, including glycosidase inhibitors and other bioactive compounds .

Biology: In biological research, this compound is studied for its role in bacterial lipopolysaccharides. It is also used in the study of carbohydrate metabolism and enzyme mechanisms .

Medicine: It contributes to cell membrane stability and promotes wound healing by accelerating cell proliferation and differentiation .

Industry: In the industrial sector, this compound is used in the production of sweeteners and condiments. It also serves as a precursor for the synthesis of various pharmaceuticals and biocatalysts .

Mechanism of Action

D-Glucosaminic acid exerts its effects primarily through its interaction with cell membranes. The positively charged amino groups can bind to the cell membrane, providing stability and protection against tissue damage. This interaction promotes cell proliferation and differentiation, which is beneficial for wound healing . Additionally, this compound can act as a scavenger of reactive oxygen species, reducing oxidative stress within cells .

Comparison with Similar Compounds

    D-Glucosamine: The precursor of D-glucosaminic acid, differing by the presence of a hydroxyl group instead of a carboxyl group.

    N-Acetyl-D-glucosamine: Another derivative of glucosamine, where the amino group is acetylated.

    D-Gluconic acid: Similar in structure but lacks the amino group present in this compound.

Uniqueness: this compound is unique due to its combination of an amino group and a carboxyl group, which allows it to participate in a wide range of chemical reactions. Its ability to stabilize cell membranes and promote wound healing sets it apart from other similar compounds .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKDFXCZBTLOO-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878848
Record name D-Gluconic acid, 2-amino-2-deoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3646-68-2, 6165-14-6
Record name D-Glucosaminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3646-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gluconic acid, 2-amino-2-deoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosaminic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconic acid, 2-amino-2-deoxy-
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Record name D-Gluconic acid, 2-amino-2-deoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-deoxy-D-gluconic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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